ADB-4EN-PINACA is a synthetic cannabinoid classified under the category of synthetic cannabinoid receptor agonists. It is known for its psychoactive effects, which are similar to those of delta-9-tetrahydrocannabinol, the primary psychoactive component of cannabis. The compound's IUPAC name is N-(1-carbamoyl-2,2-dimethyl-propyl)-1-pent-4-enyl-indazole-3-carboxamide, and it has been detected in various new psychoactive substance markets worldwide, contributing to health and safety concerns due to its potency and effects on the human body .
ADB-4EN-PINACA was first identified in the early 2010s as part of a wave of synthetic cannabinoids designed to mimic natural cannabis. The compound is synthesized in laboratories and often appears in products marketed as "herbal incense" or "spice." Its emergence is part of a broader trend where synthetic analogs are developed to evade legal restrictions on natural cannabinoids .
ADB-4EN-PINACA falls under the classification of synthetic cannabinoids, specifically as a synthetic cannabinoid receptor agonist. This class of compounds interacts with the body's endocannabinoid system, primarily targeting the cannabinoid receptors CB1 and CB2. The compound is often grouped with other synthetic cannabinoids that have been associated with severe health risks and legal challenges due to their unpredictable effects and potential for abuse .
The synthesis of ADB-4EN-PINACA typically involves multiple steps, including the formation of the indazole core and subsequent modifications to introduce the pent-4-enyl side chain. Various synthetic pathways have been explored, including:
The synthesis process often employs techniques such as high-performance liquid chromatography (HPLC) for purification and characterization. Analytical methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are utilized for structural confirmation and purity assessment. For example, liquid chromatography coupled with quadrupole time-of-flight mass spectrometry has been used for both qualitative and quantitative analysis of ADB-4EN-PINACA in seized materials .
ADB-4EN-PINACA features a complex molecular structure characterized by an indazole ring fused with a pent-4-enyl side chain. The presence of various functional groups, including a carboxamide and carbamoyl group, contributes to its binding affinity at cannabinoid receptors.
The molecular formula for ADB-4EN-PINACA is C₁₅H₁₈N₄O₂, with a molecular weight of approximately 286.33 g/mol. The compound's structural representation can be analyzed through techniques such as X-ray crystallography or computational modeling to understand its three-dimensional conformation better .
ADB-4EN-PINACA undergoes various chemical reactions typical for synthetic cannabinoids. These may include hydrolysis, oxidation, and conjugation reactions when interacting with biological systems or during analytical testing.
In laboratory settings, reactions involving ADB-4EN-PINACA can be monitored using chromatographic techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). These methods allow researchers to identify metabolites formed during metabolic processes or degradation pathways .
The mechanism of action for ADB-4EN-PINACA primarily involves its interaction with cannabinoid receptors in the brain. Upon binding to these receptors, it mimics the effects of natural cannabinoids by modulating neurotransmitter release.
Studies have shown that ADB-4EN-PINACA exhibits high binding affinity for CB1 receptors compared to natural cannabinoids, leading to enhanced psychoactive effects. This increased potency can result in significant physiological responses, including altered perception, mood changes, and potential adverse effects such as anxiety or psychosis .
ADB-4EN-PINACA is typically encountered as a white crystalline powder. It is soluble in organic solvents like methanol and dimethyl sulfoxide but has limited solubility in water.
The compound exhibits stability under standard laboratory conditions but may degrade when exposed to light or moisture over time. Its melting point and boiling point data are essential for understanding its handling and storage requirements .
ADB-4EN-PINACA has been primarily studied within toxicology and forensic science contexts due to its prevalence in drug abuse cases. Analytical methods have been developed for detecting this compound in biological samples such as urine, hair, and blood.
Synthetic Cannabinoid Receptor Agonists represent a rapidly evolving class of new psychoactive substances designed to mimic Δ9-tetrahydrocannabinol through potent cannabinoid type 1 receptor activation. These compounds exhibit extraordinary structural diversity, with clandestine chemists employing systematic modifications to core scaffolds to circumvent legislative controls while enhancing receptor binding kinetics. The indazole carboxamide subclass, characterized by an indazole core linked to diverse amino acid-derived head groups via a carboxamide bond, has dominated illicit markets since the mid-2010s. Research into this chemical family remains critical due to persistent analytical challenges in detection and limited pharmacological data for newly emerging analogues. ADB-4en-PINACA exemplifies the fourth-generation structural refinements within this series, incorporating a distinctive unsaturated tail group that influences both receptor binding and metabolic stability [1] [4].
Pent-4-en-1-yl tail group modifications emerged as a strategic innovation within indazole carboxamide Synthetic Cannabinoid Receptor Agonists, first appearing in European drug markets circa 2017 with methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate. This structural motif represented a departure from conventional fully saturated alkyl or fluorinated tails prevalent in third-generation compounds like N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide and methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate. Market surveillance data indicated a rapid expansion of pent-4-en-1-yl analogues across multiple continents between 2019-2021, with ADB-4en-PINACA specifically identified in United States seizures in early 2021 [2] [5] [8].
The unsaturated tail configuration conferred distinct advantages for illicit manufacturing, including simplified synthetic pathways from commercially available precursors and enhanced solubility in organic solvents used for herbal blending operations. According to transnational drug monitoring networks, these properties facilitated the compound's integration into both traditional synthetic cannabinoid products and adulterated low-Δ9-tetrahydrocannabinol cannabis materials. Analytical characterization revealed consistent presence of the pent-4-en-1-yl moiety across multiple structural subfamilies, including valinamide (e.g., ADB-4en-PINACA), tert-leucinate (e.g., methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate), and cumyl derivatives [6] [8].
Table 1: Global Emergence Timeline of Pent-4-en-1-yl Synthetic Cannabinoid Receptor Agonists [2] [5] [8]
Compound | First Regional Detection | Primary Market Formulations | Structural Features |
---|---|---|---|
methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate | Europe (2017) | Herbal blends, powders | Indazole core, tert-leucinate head |
N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(pent-4-en-1-yl)-1H-indazole-3-carboxamide | United States (2021) | Adulterated cannabis, e-liquids | Indazole core, valinamide head |
N-(1-amino-1-oxobutan-2-yl)-1-(pent-4-en-1-yl)-1H-indazole-3-carboxamide | Europe (2020) | Powders, resin products | Indazole core, α-amino butyramide head |
ADB-4en-PINACA (N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1-(pent-4-en-1-yl)-1H-indazole-3-carboxamide) occupies a distinct niche within fourth-generation Synthetic Cannabinoid Receptor Agonist architecture defined by three critical structural domains:
Core and Linker: The indazole core connected via a carboxamide linker provides optimal three-dimensional orientation for receptor docking. Indazole-based Synthetic Cannabinoid Receptor Agonists demonstrate significantly higher cannabinoid type 1 receptor binding affinity (equilibrium dissociation constant = 0.17-39 nanomolar) versus indole (equilibrium dissociation constant = 0.95-160 nanomolar) or 7-azaindole analogues (equilibrium dissociation constant = 5.4-271 nanomolar) in competitive radioligand assays [1] [4].
Head Group: The α-amino valinamide head group (N-1-amino-3,3-dimethylbutan-1-one-2-yl) represents a strategic bioisosteric replacement of ester functionalities in earlier analogues. This modification enhances metabolic stability by resisting esterase-mediated hydrolysis while maintaining the steric bulk necessary for high-affinity receptor interactions. Valinamide and tert-leucinamide head groups confer superior binding (equilibrium dissociation constant = 0.17-14 nanomolar) over phenylalanine derivatives (equilibrium dissociation constant = 2.5-271 nanomolar) [1] [7].
Tail Group: The pent-4-en-1-yl tail incorporates a terminal alkene that reduces lipophilicity compared to pentyl or heptyl chains while providing sufficient length (five atoms) for optimal receptor cavity penetration. Binding studies demonstrate pent-4-en-1-yl tails confer intermediate affinity (equilibrium dissociation constant = 0.72-25 nanomolar) between 4-cyanobutyl (equilibrium dissociation constant = 5.5-44 nanomolar) and unsubstituted butyl analogues (equilibrium dissociation constant = 3.1-163 nanomolar) [1].
Table 2: Structural Domain Comparison Across Fourth-Generation Synthetic Cannabinoid Receptor Agonists [1] [4] [7]
Structural Domain | ADB-4en-PINACA Configuration | Comparative Compounds | Binding Affinity (CB1 Ki nM) |
---|---|---|---|
Head Group | Valinamide (N-1-amino-3,3-dimethylbutan-1-one-2-yl) | methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate (tert-leucinate) | 0.72 vs. 0.17-14 (valinamide/tert-leucinamide analogues) |
Core | Indazole | ADB-4en-PINACA (indazole) vs. MMB-4en-PICA (indole) | 0.72 vs. 3.5 (indole analogue) |
Tail | Pent-4-en-1-yl | ADB-4en-PINACA (pent-4-en-1-yl) vs. ADB-PINACA (pentyl) | 0.72 vs. 1.3 (pentyl analogue) |
The focused investigation of ADB-4en-PINACA derives from three compelling research imperatives:
Binding Affinity Discrepancies: Comprehensive binding affinity assessments reveal ADB-4en-PINACA exhibits exceptional cannabinoid type 1 receptor affinity (equilibrium dissociation constant = 0.72 nanomolar) despite structural similarities to lower-affinity analogues. This positions it among the most potent fourth-generation Synthetic Cannabinoid Receptor Agonists, comparable to methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate (equilibrium dissociation constant = 0.17 nanomolar) but substantially exceeding phenylalanine-derived variants (equilibrium dissociation constant > 2.5 nanomolar). The molecular basis for this enhanced binding was investigated through systematic structural activity relationship analyses of 30 analogues, identifying optimal interactions within the orthosteric binding pocket [1] [7].
In Vivo Pharmacodynamic Differentiation: Controlled murine studies demonstrate ADB-4en-PINACA produces dose-dependent cannabimimetic effects including hypolocomotion (0.5 milligrams per kilogram intraperitoneal) and hypothermia, with potency intermediate between methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate and N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1H-indazole-3-carboxamide. At 0.5 milligrams per kilogram, ADB-4en-PINACA reduced locomotor activity 10.01-fold versus controls, compared to 29.25-fold reduction by methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate. Crucially, these effects are fully reversible by cannabinoid type 1 receptor antagonists, confirming receptor mediation [4].
Molecular Docking Specificity: Computational modeling reveals ADB-4en-PINACA adopts a characteristic C-shaped conformation facilitating simultaneous engagement with transmembrane helices 3, 6, and 7 of cannabinoid type 1 receptor. The valinamide head forms critical hydrogen bonds with phenylalanine 268 and serine 173, while the pent-4-en-1-yl tail occupies a hydrophobic subpocket near phenylalanine 200. This binding mode differs from classical cannabinoids like Δ9-tetrahydrocannabinol through enhanced contacts with extracellular loop 2, explaining its superior affinity [4] [7].
Table 3: Key Pharmacological Parameters of ADB-4en-PINACA in Preclinical Models [1] [4]
Parameter | ADB-4en-PINACA | methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1H-indazole-3-carboxamide |
---|---|---|---|
CB1 Ki (nM) | 0.72 | 0.17 | 163 |
Hypolocomotion (0.5 mg/kg) | 10.01-fold reduction | 29.25-fold reduction | No significant effect |
Hypothermia Duration | 120 minutes | >180 minutes | Not detected |
β-arrestin Recruitment EC50 | 2.1 nanomolar | 1.9 nanomolar | Not applicable |
The compound's emergence prompted rapid regulatory responses, including temporary Schedule I classification by the United States Drug Enforcement Administration in December 2023 due to imminent public health concerns. This scheduling action underscores the compound's significant abuse potential and absence of accepted medical utility [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7